4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-YL)benzenesulfonamide
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Overview
Description
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide is a complex organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting cyclin-dependent kinase 2 (CDK2). CDK2 is a key enzyme involved in the regulation of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and potentially leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- **4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide
- **4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to effectively inhibit CDK2. This makes it a valuable compound for studying cell cycle regulation and developing potential therapeutic agents .
Properties
Molecular Formula |
C18H14N4O3S2 |
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Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-[(2-hydroxy-1H-indol-3-yl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N4O3S2/c23-17-15(14-3-1-2-4-16(14)21-17)11-20-12-5-7-13(8-6-12)27(24,25)22-18-19-9-10-26-18/h1-11,21,23H,(H,19,22) |
InChI Key |
TZWAPMQFRGZIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
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